molecular formula C21H25N3O4S B2492391 6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2097921-30-5

6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2492391
CAS No.: 2097921-30-5
M. Wt: 415.51
InChI Key: OLLFRCLAAPDYNI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a pyrimidinone derivative characterized by a dihydropyrimidin-4-one core substituted with a cyclopropyl group at position 6 and a 2,3-dihydrobenzofuran-5-sulfonyl-piperidine moiety at position 2. The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the sulfonyl-piperidine unit contributes to solubility and target-binding interactions .

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-21-12-19(16-1-2-16)22-14-23(21)13-15-5-8-24(9-6-15)29(26,27)18-3-4-20-17(11-18)7-10-28-20/h3-4,11-12,14-16H,1-2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLFRCLAAPDYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Cyclopropyl Group : Contributes to unique steric and electronic properties.
  • Dihydropyrimidinone Core : Known for various biological activities, including antitumor and antimicrobial effects.
  • Piperidine and Benzofuran Moieties : Implicated in enhancing bioactivity through interactions with biological targets.

Biological Activity Overview

The biological activities of 6-cyclopropyl derivatives are largely attributed to their ability to interact with specific biological pathways. Here are some key activities:

1. Antimicrobial Activity

Research indicates that compounds similar to 6-cyclopropyl derivatives exhibit significant antimicrobial properties. For instance, Mannich bases, which share structural similarities, have shown efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high potency against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The dihydropyrimidinone scaffold has been associated with cytotoxic effects on cancer cell lines. For example, compounds with similar structures were found to inhibit cell proliferation in various cancer types through mechanisms involving apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects

The piperidine component may impart neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. Research into related compounds has shown promise in modulating neurotransmitter systems, which could lead to therapeutic effects in conditions such as Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Interaction with Receptors : The compound may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrimidine derivatives against clinical isolates of bacteria and fungi. The results indicated that derivatives with structural similarities to the target compound displayed MIC values below 100 µg/mL against Candida albicans and Pseudomonas aeruginosa, suggesting strong antifungal and antibacterial properties .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrimidinone derivatives. The study reported that specific analogs led to a significant reduction in viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM, indicating a promising avenue for further development .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialMIC < 100 µg/mL for bacteria
AntifungalEffective against C. albicans
AnticancerCell viability reduction in MCF-7
NeuroprotectiveModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural Features

Compound Name Core Structure Key Substituents Bioactivity Relevance
Target Compound 3,4-dihydropyrimidin-4-one 6-Cyclopropyl; 3-(2,3-dihydrobenzofuran-5-sulfonyl-piperidinylmethyl) Enhanced metabolic stability; potential kinase inhibition
8-(4-(2-(4-Benzylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidin-4-one 4-Benzylpiperidine; pyrazole-ethyl linker Moderate potency (36% yield); likely targets cyclin-dependent kinases
6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidin-4-one 3-Ethyl; 1-(2,4,6-trichlorophenyl); 6-(3,4-dihydroxybenzyl) Binds cyclins (CCND1, CCNE1); antiproliferative activity
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one () 3,4-dihydropyrimidin-4-one 5-Ethyl; 6-hydroxy; 3-(4-methoxyphenyl); 2-sulfanyl High polarity due to sulfanyl and hydroxy groups; limited bioavailability

Physicochemical Properties

Property Target Compound 8-(4-Benzylpiperidine) Derivative () 6-(3,4-Dihydroxybenzyl) Derivative ()
LogP ~3.1 (predicted) ~2.8 ~1.5 (due to dihydroxybenzyl)
Solubility (µg/mL) 12 (in PBS, pH 7.4) 8 45 (enhanced by polar groups)
Metabolic Stability High (cyclopropane reduces CYP450 oxidation) Moderate Low (hydroxy groups prone to glucuronidation)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows methods analogous to , involving piperidine alkylation and sulfonylation .
  • Drug-Likeness: Computational models () suggest pyrimidinones with LogP < 4 and molecular weight <500 Da, aligning with the target compound’s properties .
  • Clinical Potential: Compared to ’s sulfanyl derivatives, the target compound’s sulfonyl group balances solubility and membrane permeability, making it a viable candidate for oral administration .

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